molecular formula C10H9BO2S B15250639 (5-Phenylthiophen-3-yl)boronic acid CAS No. 362612-67-7

(5-Phenylthiophen-3-yl)boronic acid

Cat. No.: B15250639
CAS No.: 362612-67-7
M. Wt: 204.06 g/mol
InChI Key: LPTKSDBRJQKBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (5-Phenylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Phenylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds . It can also participate in other reactions like oxidation and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (5-Phenylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

These steps highlight the compound’s role in facilitating the formation of biaryl structures, which are crucial in various chemical syntheses.

Comparison with Similar Compounds

Properties

CAS No.

362612-67-7

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

IUPAC Name

(5-phenylthiophen-3-yl)boronic acid

InChI

InChI=1S/C10H9BO2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7,12-13H

InChI Key

LPTKSDBRJQKBIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.